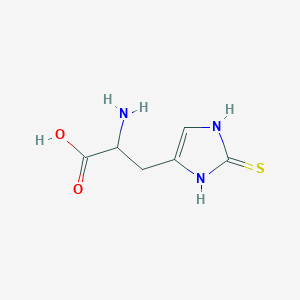
2-Thiolhistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiolhistidine is a sulfur-containing amino acid derivative, known for its unique chemical properties and biological significance It is structurally related to histidine, with a thiol group replacing the imidazole ring’s nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Thiolhistidine can be synthesized through several methods. One common approach involves the reaction of histidine with thiol-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiolhistidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Thiolhistidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Thiolhistidine exerts its effects primarily involves its thiol group. This group can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Ergothioneine: Another sulfur-containing amino acid derivative with antioxidant properties.
Cysteine: A thiol-containing amino acid that shares some chemical reactivity with 2-Thiolhistidine.
Glutathione: A tripeptide with a thiol group, known for its role in cellular redox balance.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of histidine and a thiol group. This combination allows it to participate in a broader range of chemical reactions and biological processes compared to its analogs .
Propiedades
Número CAS |
13552-61-9 |
|---|---|
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12) |
Clave InChI |
FVNKWWBXNSNIAR-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N1)CC(C(=O)O)N |
SMILES isomérico |
C1=C(NC(=N1)S)CC(C(=O)O)N |
SMILES canónico |
C1=C(NC(=S)N1)CC(C(=O)O)N |
Sinónimos |
2-thiol-L-histidine 2-thiolhistidine histidine-2-thiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















